molecular formula C17H14N4O4S B10864845 2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide

2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide

Cat. No.: B10864845
M. Wt: 370.4 g/mol
InChI Key: DXWJWXUOEYLQDK-UHFFFAOYSA-N
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Description

2-[(1-Acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide is a benzimidazole-derived acetamide compound featuring a sulfanyl linker and a 4-nitrophenyl substituent. The benzimidazole core is acetylated at the N1 position, which may influence its electronic properties and biological interactions.

Properties

Molecular Formula

C17H14N4O4S

Molecular Weight

370.4 g/mol

IUPAC Name

2-(1-acetylbenzimidazol-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide

InChI

InChI=1S/C17H14N4O4S/c1-11(22)20-15-5-3-2-4-14(15)19-17(20)26-10-16(23)18-12-6-8-13(9-7-12)21(24)25/h2-9H,10H2,1H3,(H,18,23)

InChI Key

DXWJWXUOEYLQDK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CC=CC=C2N=C1SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Trichloroacetyl Isocyanate Method

A two-component reaction between 1,2-phenylenediamine derivatives and trichloroacetyl isocyanate under mild conditions yields N-(1H-benzimidazol-2-yl) acetamide derivatives.

ReagentSolvent/ConditionsYieldReference
1,2-PhenylenediamineEthanol, room temperature80–95%
Trichloroacetyl isocyanateMild reflux

Mechanism :

  • Cyclization : Formation of the benzimidazole ring via intramolecular nucleophilic attack.

  • Acetylation : Incorporation of the acetyl group at the N1 position.

Potassium Thiolate Intermediate Route

Orthophenylene diamine reacts with carbon disulfide to form 1H-benzo[d]imidazole-2-thiol , which is converted to its potassium salt (2) using alcoholic KOH.

StepReagents/ConditionsYieldReference
1H-Benzo[d]imidazole-2-thiol (1)OPD + CS₂, ethanol reflux, 35 hours95%
Potassium salt (2)1 + KOH, ethanol reflux, 30 minutes95%

Advantages :

  • High regioselectivity for N1 acetylation.

  • Avoids toxic mercury-based catalysts.

Sulfanyl Linkage Formation

The sulfanyl group is introduced via nucleophilic substitution or alkylation reactions.

Alkyl Chloroacetate Coupling

Potassium 1H-benzo[d]imidazole-2-thiolate (2) reacts with alkyl chloroacetates in DMF to form alkyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate derivatives (3a–c).

Alkyl Group (R)Product (3)YieldReference
Methyl (CH₃)3a: C₁₂H₁₄N₂O₂S85%
Ethyl (C₂H₅)3b: C₁₄H₁₆N₂O₂S90%
Isopropyl (C₃H₇)3c: C₁₂H₁₄N₂O₂S50%

Critical Factors :

  • Solvent : DMF enhances nucleophilicity of the thiolate.

  • Temperature : Reflux (60–100°C) accelerates substitution.

Chloroacetyl Chloride Route

Reaction of potassium salt (2) with chloroacetyl chloride yields 2-((1H-benzo[d]imidazol-2-yl)thio)acetyl chloride (4), a key intermediate.

StepReagents/ConditionsYieldReference
Formation of (4)2 + ClCH₂COCl, DMF, reflux, 3 hours90%

Purification : Recrystallization from glacial acetic acid.

Acetamide-Nitrophenyl Coupling

The final step involves coupling the sulfanyl-acetyl chloride intermediate (4) with 4-nitroaniline .

Direct Amide Formation

Reaction of (4) with 4-nitroaniline in DMF under basic conditions (K₂CO₃) forms the target compound.

ReagentsConditionsYieldReference
4 + 4-NitroanilineDMF, K₂CO₃, 4 hours85–90%

Mechanism :

  • Nucleophilic Attack : 4-Nitroaniline displaces chloride from (4).

  • Amide Bond Formation : Stabilized by electron-withdrawing nitro group.

Alternative Routes

  • Stepwise Synthesis : Separate preparation of N-(4-nitrophenyl)acetamide followed by coupling with benzimidazole sulfanyl chloride.

  • Cyclocondensation : Regioselective reactions with cyanothioacetamide and haloacetamides under piperidine catalysis.

Purification and Characterization

TechniqueKey DataReference
Melting Point 146–204°C (varies with substituents)
NMR δ 4.15 ppm (SCH₂), 12.54 ppm (NH)
IR 1690 cm⁻¹ (C=O), 3111 cm⁻¹ (NH)

Optimization and Challenges

Reaction Conditions

  • Temperature : Reflux in ethanol or DMF enhances yields.

  • Catalysts : Piperidine or sodium carbonate improve regioselectivity.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Trichloroacetyl IsocyanateHigh yield, mild conditionsLimited functional group tolerance
Potassium ThiolateScalable, avoids mercury catalystsRequires anhydrous conditions
Chloroacetyl ChlorideDirect coupling, fewer stepsHazardous reagents

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProductsKey Observations
Sulfoxide Formation H<sub>2</sub>O<sub>2</sub> (30%), RT, 6 hrsSulfoxide derivativePartial oxidation confirmed via IR (S=O stretch at 1040 cm<sup>−1</sup>).
Sulfone Formation m-CPBA (1.5 eq), DCM, 0°C → RT, 12 hrsSulfone derivativeComplete oxidation; characterized by LC-MS (M+H<sup>+</sup> = 416.4).

The nitro group (-NO<sub>2</sub>) on the phenyl ring is resistant to mild oxidation but may decompose under strong oxidative conditions (e.g., KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>).

Reduction Reactions

The nitro group is selectively reduced to an amine:

Reaction TypeReagents/ConditionsProductsKey Observations
Nitro → Amine H<sub>2</sub>/Pd-C (10%), EtOH, 50°C, 4 hrs4-Aminophenyl derivativeFT-IR shows loss of NO<sub>2</sub> (1520 cm<sup>−1</sup>) and emergence of NH<sub>2</sub> (3380 cm<sup>−1</sup>) .
Partial Reduction SnCl<sub>2</sub>/HCl, reflux, 2 hrsHydroxylamine intermediateIsolated as a yellow solid (yield: 68%); unstable under ambient conditions.

Electrophilic Aromatic Substitution

The benzimidazole and nitrophenyl rings participate in substitution:

Reaction TypeReagents/ConditionsProductsKey Observations
Nitration HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C, 2 hrs5-Nitrobenzimidazole derivativeRegioselectivity at C5 confirmed via <sup>1</sup>H NMR (δ 8.42 ppm, singlet) .
Halogenation Br<sub>2</sub>/FeBr<sub>3</sub>, DCM, RT, 1 hr4-Bromo-nitrophenyl derivativeYield: 82%; LC-MS (M+H<sup>+</sup> = 463.3).

Nucleophilic Acyl Substitution

The acetamide group undergoes hydrolysis and aminolysis:

Reaction TypeReagents/ConditionsProductsKey Observations
Hydrolysis 6M HCl, reflux, 8 hrs2-[(1-Acetylbenzimidazol-2-yl)sulfanyl]acetic acidCarboxylic acid confirmed by titration (pKa ≈ 3.8).
Aminolysis NH<sub>3</sub>/MeOH, RT, 24 hrs2-[(1-Acetylbenzimidazol-2-yl)sulfanyl]acetamideYield: 74%; <sup>13</sup>C NMR shows loss of aryl NH (δ 165 ppm) .

Cyclization and Heterocycle Formation

The compound participates in cyclocondensation reactions to form fused heterocycles:

Reaction TypeReagents/ConditionsProductsKey Observations
Thieno[2,3-c]isoquinoline Formation 2-Chloroacetamide derivatives, Na<sub>2</sub>CO<sub>3</sub>, EtOH, reflux, 3 hrsThieno-isoquinoline carboxamideIntramolecular Thorpe-Ziegler cyclization confirmed via X-ray crystallography .
Thiadiazine Ring Formation Thiosemicarbazide, K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C, 6 hrsThiadiazine-benzimidazole hybridAnticancer activity reported (IC<sub>50</sub> = 12 µM vs. HeLa) .

Biological Interaction Mechanisms

The compound’s reactivity correlates with its pharmacological effects:

  • Antimicrobial Activity : Thioether oxidation products disrupt bacterial cell membranes (MIC = 8 µg/mL vs. E. coli) .

  • Anticancer Activity : Nitro reduction generates reactive amines that alkylate DNA (IC<sub>50</sub> = 9 µM vs. MCF-7).

Table 2: Spectral Data for Key Derivatives

CompoundIR (cm<sup>−1</sup>)<sup>1</sup>H NMR (δ, ppm)LC-MS (M+H<sup>+</sup>)
Sulfoxide Derivative1040 (S=O)3.21 (s, 3H, CH<sub>3</sub>)400.4
4-Aminophenyl Derivative3380 (NH<sub>2</sub>)6.65 (d, 2H, ArH)354.4

Scientific Research Applications

2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(4-NITROPHENYL)ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(4-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Key Biological Activities/Properties Reference
Target Compound : 2-[(1-Acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide Benzimidazole - 1-Acetyl group
- 4-Nitrophenyl acetamide
Hypothesized anthelmintic/antimicrobial activity (inferred from analogs)
Compound 3e : N-(4-Nitrophenyl)-2-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl]acetamide Benzimidazole - 4-Nitrophenyl at benzimidazole
- 4-Nitrophenyl acetamide
Superior anthelmintic activity (worm death) vs. albendazole [11]
Compound 8t : N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 1,3,4-Oxadiazole - Indole-substituted oxadiazole
- Chlorophenyl acetamide
Moderate LOX inhibition (lipoxygenase activity) [6]
Compound 38 : 2-[(1H-1,2,3-Triazol-5-yl)sulfanyl]-N-(2-fluorobenzyl)acetamide 1,2,3-Triazole - Fluorobenzyl acetamide
- Triazole core
MIC = 32 µg/mL (E. coli) [3]
2-[(5-{[(4-Methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide 1,3,4-Thiadiazole - 4-Methylphenyl carbamoyl
- 4-Nitrophenyl acetamide
Structural data (ChemSpider ID: 18439862) [7]
2-(1H-Benzimidazol-2-ylsulfanyl)-N-(4-butoxyphenyl)acetamide Benzimidazole - Butoxyphenyl acetamide Preclinical screening (ZINC2206536) [10]

Key Comparative Insights

Heterocyclic Core Influence

  • Benzimidazole Derivatives: Compounds with benzimidazole cores (e.g., target compound, 3e, 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-butoxyphenyl)acetamide) exhibit strong anthelmintic and antiparasitic activities, likely due to their ability to interfere with helminth microtubule polymerization . The acetyl group in the target compound may enhance metabolic stability compared to non-acetylated analogs.
  • Triazole/Oxadiazole/Thiadiazole Derivatives : These heterocycles (e.g., compounds 38, 8t) show moderate antimicrobial activity but lack the broad-spectrum anthelmintic efficacy of benzimidazoles .

Substituent Effects

  • Fluorine/Chloro Substituents : Fluorine (e.g., compound 38) and chlorine (e.g., 8t) improve lipophilicity and membrane penetration, critical for antimicrobial activity .

Biological Activity

The compound 2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Benzimidazole derivatives are known for their diverse therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a detailed overview of the biological activity of this specific compound, supported by research findings, data tables, and case studies.

  • Molecular Formula: C15H12N4O3S
  • Molecular Weight: 324.34 g/mol
  • IUPAC Name: this compound

Synthesis

The synthesis of this compound typically involves the reaction of benzimidazole derivatives with appropriate acylating agents and nitrophenyl amines under controlled conditions. The method ensures the formation of the desired product with high purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds structurally similar to this compound have shown significant cytotoxicity against various cancer cell lines.

Table 1: Anticancer Activity of Benzimidazole Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
Compound AHeLa5.6
Compound BMCF73.8
Compound CA5497.2

The structure-activity relationship (SAR) indicates that modifications on the benzimidazole ring can enhance anticancer activity by improving interactions with cellular targets.

Antimicrobial Activity

Benzimidazole derivatives have also been evaluated for their antimicrobial properties. The compound's ability to inhibit bacterial growth is attributed to its interaction with bacterial enzymes and cell membrane integrity.

Table 2: Antimicrobial Activity

Bacteria TestedMinimum Inhibitory Concentration (MIC µg/mL)Reference
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory properties of benzimidazole derivatives are also noteworthy. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2.

Case Study:
A study conducted by researchers demonstrated that a related benzimidazole derivative significantly reduced inflammation in a murine model of arthritis, indicating its potential as an anti-inflammatory agent.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity: Interference with key enzymes involved in cancer cell proliferation and inflammation.
  • DNA Interaction: Binding to DNA or RNA, leading to apoptosis in cancer cells.
  • Modulation of Signal Transduction Pathways: Affecting pathways that regulate cell survival and proliferation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, (S2) describes a reflux method using acetic anhydride and sulfonamide intermediates, followed by crystallization in ethanol. Key intermediates (e.g., benzimidazole-thiol derivatives) should be characterized using thin-layer chromatography (TLC) for purity and Fourier-transform infrared spectroscopy (FT-IR) to confirm functional groups (e.g., acetyl C=O at ~1700 cm⁻¹). Recrystallization in ethanol or methanol is critical for isolating high-purity crystals .

Q. How can structural features of this compound be validated using crystallographic techniques?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is essential. and highlight bond-length analysis (e.g., C=O bonds at ~1.21 Å) and torsion angles (e.g., nitro group deviation from the benzene ring plane) to confirm stereoelectronic effects. Intermolecular interactions, such as hydrogen bonding (e.g., C–H⋯O interactions in head-to-tail packing), should be quantified using software like Mercury or OLEX2 .

Q. What solubility and purification challenges arise during synthesis?

  • Methodology : The compound’s sulfanyl and nitro groups may reduce solubility in polar solvents. suggests using mixed solvents (e.g., ethanol-water) for recrystallization. Column chromatography with silica gel (hexane/ethyl acetate gradients) can resolve impurities. Solubility tests in DMSO or DMF are recommended for biological assays .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

  • Methodology : Discrepancies between experimental and computational NMR shifts may arise from dynamic effects (e.g., tautomerism). Use density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) to model electronic environments. Compare predicted vs. observed spectra, adjusting for solvent effects. highlights ICReDD’s approach to integrating computational and experimental data for validation .

Q. What strategies optimize reaction yields in the presence of competing side reactions (e.g., acetyl group hydrolysis)?

  • Methodology : Control reaction pH (neutral to slightly acidic) to minimize hydrolysis. Use anhydrous conditions with molecular sieves. Kinetic studies (e.g., varying temperature from 60°C to 100°C) can identify optimal reflux times. ’s multi-step synthesis of analogous acetamides recommends monitoring intermediates via LC-MS .

Q. How can computational modeling predict the compound’s reactivity in biological systems?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to assess interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory activity). ’s anti-inflammatory testing framework can be combined with molecular dynamics simulations (e.g., GROMACS) to study binding stability. Free energy calculations (MM-PBSA) quantify binding affinities .

Q. What role do intermolecular interactions play in stabilizing the crystal lattice?

  • Methodology : Analyze SC-XRD data () for non-covalent interactions:

  • Hydrogen bonds : Measure donor-acceptor distances (e.g., C9–H9B⋯O3: ~2.8 Å).
  • π-π stacking : Calculate centroid distances between aromatic rings (typically 3.3–3.8 Å).
    Software like CrystalExplorer visualizes Hirshfeld surfaces to quantify interaction contributions .

Q. How does the nitro group’s electronic effects influence the compound’s stability under varying pH conditions?

  • Methodology : Conduct accelerated stability studies (ICH guidelines) at pH 1–10. Monitor degradation via HPLC and identify products using high-resolution mass spectrometry (HR-MS). ’s stability protocols for nitroaryl compounds recommend buffered solutions at 40°C/75% RH for 4 weeks .

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